molecular formula C17H21N3 B15344505 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline CAS No. 10050-89-2

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline

Cat. No.: B15344505
CAS No.: 10050-89-2
M. Wt: 267.37 g/mol
InChI Key: KAUNTOUDFKIOEK-UHFFFAOYSA-N
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Description

4-[(E)-(4-Dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline is a Schiff base characterized by a central imine (-CH=N-) group bridging two aromatic rings. One ring is substituted with a dimethylamino (-N(CH₃)₂) group at the para position, while the other is similarly substituted, forming a symmetric structure. This compound belongs to the benzylideneaniline family, which is notable for its tunable electronic properties due to conjugation between the aromatic systems and the imine linker . Such compounds are studied for applications in organic electronics, dyes, and pharmaceuticals, leveraging their electron-donating substituents and planar geometry .

Properties

CAS No.

10050-89-2

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H21N3/c1-19(2)16-9-5-14(6-10-16)13-18-15-7-11-17(12-8-15)20(3)4/h5-13H,1-4H3

InChI Key

KAUNTOUDFKIOEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline involves its interaction with molecular targets through its imine group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its electron-donating dimethylamino groups enhance its reactivity, allowing it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Table 1: Substituent-Dependent Properties of Selected Benzylideneanilines

Compound Name Substituents (R₁, R₂) Dihedral Angle (A/B, °) N–C Bond Length (Å) Key Applications/Findings Reference
4-[(E)-(4-Dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline -N(CH₃)₂, -N(CH₃)₂ 46.01 1.269–1.275 Electronic conjugation studies
(E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (II) -OCH₃, -N(CH₃)₂ 8.20–12.52 1.273–1.276 Crystallography, Hirshfeld analysis
N-(p-Dimethylaminobenzylidene)-p-nitroaniline -NO₂, -N(CH₃)₂ 61.94 1.269 Charge-transfer studies
4-{2,2-Dichloro-1-[(E)-2-(4-methylphenyl)diazenyl]ethenyl}-N,N-dimethylaniline -Cl, -CH₃ N/A N/A Non-covalent interaction analysis

Key Observations :

  • Dihedral Angles : The dihedral angle between aromatic rings (A/B) influences conjugation. The target compound (46.01°) exhibits reduced conjugation compared to methoxy-substituted analogs (8.20–12.52°), impacting electronic absorption spectra .
  • Substituent Electronic Effects: Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance π-electron density at the imine group, while electron-withdrawing groups (e.g., -NO₂) reduce it, altering reactivity and optical properties .

Fluorinated Stilbene Analogs :

  • 4-(2-Fluorostyryl)-N,N-dimethylaniline (4e): Exhibits potent Wnt pathway inhibition (IC₅₀: 10 µM) in colorectal cancer cells, attributed to the dimethylaminophenyl group's electronic effects .

Crystallographic and Hirshfeld Surface Analysis

  • Crystal Packing: The target compound crystallizes in the space group P2₁/n with distinct intermolecular interactions. In contrast, nitro-substituted analogs exhibit stronger C–H···O and π–π interactions due to polar -NO₂ groups .
  • Hirshfeld Surface Data : For the dichloro-diazenyl analog (), Cl···H (27.4%) and H···H (46.8%) interactions dominate, whereas the target compound likely features H···H and C–H···N contacts .

Biological Activity

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline, commonly referred to as a Schiff base, is an organic compound notable for its potential biological activities. With a molecular formula of C17H21N3 and a molecular weight of approximately 267.37 g/mol, this compound has garnered attention for its antimicrobial and antimalarial properties, among other applications.

Chemical Structure and Properties

The structure of this compound features an imine group (–C=N–) formed through the condensation of an amine and an aldehyde. The presence of two dimethylamino groups enhances its electron-donating properties, making it a subject of interest in various chemical and biological applications.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H21N3
Molecular Weight267.37 g/mol
Functional GroupsImine, Dimethylamino

Biological Activity

Research has indicated that this compound exhibits significant antimicrobial and antimalarial activities. The mechanism of action is believed to involve the formation of coordination complexes with metal ions, which can influence various biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound demonstrates effectiveness against a range of microbial pathogens. Its electron-rich structure allows it to interact with microbial cell membranes, leading to disruption and cell death.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Preliminary findings suggest that it may inhibit the growth of Plasmodium species, the causative agents of malaria. This activity is likely mediated through interference with metabolic pathways essential for the survival of the parasite.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent in treating bacterial infections.
  • Antimalarial Screening : In vitro assays against Plasmodium falciparum revealed that the compound significantly reduced parasitic growth, suggesting its potential as a lead compound in developing new antimalarial drugs.

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Metal Ion Coordination : The imine group allows for complexation with metal ions, which can modulate enzymatic activities and disrupt cellular functions.
  • Electron Density : The dimethylamino groups enhance reactivity, facilitating interactions with biological targets such as proteins and nucleic acids.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-DimethylaminobenzaldehydeC9H11NAldehyde precursor used in synthesis
N,N-DimethylanilineC10H13NAniline derivative contributing to Schiff base formation
4-[(3,4-Dimethylphenyl)iminomethyl]-N,N-dimethylanilineC17H20N2Similar imine structure but different substituents

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